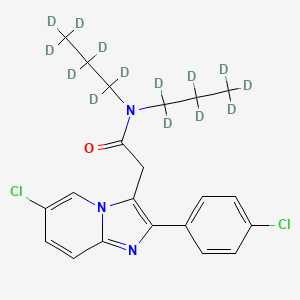

Alpidem-d14

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-bis(1,1,2,2,3,3,3-heptadeuteriopropyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23Cl2N3O/c1-3-11-25(12-4-2)20(27)13-18-21(15-5-7-16(22)8-6-15)24-19-10-9-17(23)14-26(18)19/h5-10,14H,3-4,11-13H2,1-2H3/i1D3,2D3,3D2,4D2,11D2,12D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRTIDHTUMYMPRU-UZMWREIHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)CC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N(C(=O)CC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Alpidem-d14: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth technical guide provides comprehensive information on Alpidem-d14, a deuterated analog of the anxiolytic compound Alpidem. This document outlines its chemical properties, mechanism of action, and inferred applications in scientific research, with a focus on its use as an internal standard in analytical methodologies.

Core Compound Identification

This compound is the deuterated form of Alpidem, an imidazopyridine anxiolytic. The stable isotope labeling makes it an invaluable tool for quantitative analysis of the parent compound in biological matrices.

| Identifier | Value |

| Chemical Name | 6-Chloro-2-(4-chlorophenyl)-N,N-(dipropyl-d14)-imidazo[1,2-a]pyridine-3-acetamide |

| CAS Number | 1189962-23-9[1] |

| Molecular Formula | C₂₁H₉D₁₄Cl₂N₃O[1] |

| Molecular Weight | 418.42 g/mol [1] |

Physicochemical and Pharmacokinetic Properties of Alpidem

Understanding the properties of the parent compound, Alpidem, is crucial for contextualizing the application of this compound.

| Property | Value |

| Molecular Formula (Alpidem) | C₂₁H₂₃Cl₂N₃O |

| Molecular Weight (Alpidem) | 404.34 g/mol |

| Bioavailability | 32-35% (estimated) |

| Protein Binding | 99.4% |

| Metabolism | Extensive (hydroxylation, dealkylation, conjugation) |

| Elimination Half-life | Young adults: 19 hours (7–44 hours); Elderly: 22.6 ± 2.3 hours; Children: 11.4 ± 1.9 hours |

| Excretion | Mainly feces |

Mechanism of Action

Alpidem is a positive allosteric modulator of the GABAa receptor, acting at the benzodiazepine binding site. Its anxiolytic effects are believed to be mediated through its interaction with specific GABAa receptor subtypes. Unlike traditional benzodiazepines, Alpidem exhibits a degree of selectivity for α1-containing GABAa receptors.

Experimental Protocols

Inferred Use of this compound in Quantitative Mass Spectrometry

Methodology:

-

Sample Preparation:

-

A known concentration of this compound is spiked into the biological matrix (e.g., plasma, urine, or tissue homogenate) containing an unknown concentration of Alpidem.

-

The sample is then subjected to an extraction procedure, such as liquid-liquid extraction or solid-phase extraction, to isolate the analytes from interfering matrix components.

-

-

LC-MS/MS Analysis:

-

The extracted sample is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

The liquid chromatography step separates Alpidem and this compound from other components.

-

The tandem mass spectrometer is set to monitor specific precursor-to-product ion transitions for both Alpidem and this compound, allowing for their selective and sensitive detection.

-

-

Quantification:

-

The peak areas for both Alpidem and this compound are determined from the resulting chromatograms.

-

A ratio of the peak area of Alpidem to the peak area of this compound is calculated.

-

This ratio is then compared to a calibration curve, generated by analyzing samples with known concentrations of Alpidem and a constant concentration of this compound, to determine the concentration of Alpidem in the original sample.

-

GABAa Receptor Binding Assay

To characterize the binding affinity of Alpidem, a radioligand binding assay can be performed. While this compound is not radioactive, this protocol is fundamental to understanding the parent compound's interaction with its target.

Materials:

-

Rat brain tissue

-

Homogenization buffer (e.g., 0.32 M sucrose, pH 7.4)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radioligand (e.g., [³H]flunitrazepam)

-

Non-specific binding control (e.g., clonazepam)

-

Test compound (Alpidem) at various concentrations

Procedure:

-

Membrane Preparation:

-

Homogenize rat brain tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the crude membrane fraction.

-

Wash the pellet by resuspension in binding buffer and recentrifugation.

-

Resuspend the final pellet in binding buffer to a specific protein concentration.

-

-

Binding Assay:

-

In a series of tubes, combine the membrane preparation, radioligand, and either buffer (for total binding), non-specific binding control, or the test compound (Alpidem) at a range of concentrations.

-

Incubate the tubes at a controlled temperature (e.g., 4°C) for a specific duration to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer to remove unbound radioligand.

-

-

Data Analysis:

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the concentration of the test compound.

-

Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific radioligand binding) from the resulting competition curve.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

-

Hepatotoxicity of Alpidem

A significant consideration in the study of Alpidem is its potential for hepatotoxicity, which led to its withdrawal from the market. Research suggests that the liver damage is idiosyncratic and may be related to the metabolic activation of the drug.

Studies indicate that at high concentrations, Alpidem's toxicity involves metabolic activation by cytochrome P450 enzymes, leading to glutathione depletion and increased intracellular calcium, ultimately causing necrotic cell death. At lower concentrations, it may potentiate mitochondrial permeability transition.

Conclusion

This compound serves as a critical tool for the precise and accurate quantification of Alpidem in preclinical and clinical research. Its use as an internal standard in mass spectrometry-based assays is essential for pharmacokinetic and metabolic studies. A thorough understanding of the parent compound's pharmacology, mechanism of action, and toxicological profile is paramount for any investigation involving Alpidem and its deuterated analogs. The experimental frameworks provided in this guide offer a foundation for researchers to design and execute robust studies in the field of neuropharmacology and drug metabolism.

References

Synthesis and Isotopic Labeling of Alpidem-d14: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for Alpidem-d14, a deuterated isotopologue of the anxiolytic agent Alpidem. Given the limited publicly available information on the direct synthesis of this compound, this document outlines a feasible multi-step approach based on established synthetic methodologies for the imidazo[1,2-a]pyridine scaffold and general techniques for isotopic labeling.

Introduction

Alpidem, 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N,N-dipropylacetamide, is a non-benzodiazepine anxiolytic that acts as a selective positive allosteric modulator of GABA-A receptors. Isotopic labeling of drug molecules, such as the introduction of deuterium, is a critical tool in drug metabolism and pharmacokinetic (DMPK) studies. The replacement of hydrogen with deuterium can alter the metabolic profile of a drug, often leading to a longer half-life and modified pharmacokinetic properties. This guide details a plausible synthetic route for this compound, where all fourteen hydrogen atoms on the two N-propyl groups are replaced with deuterium.

Proposed Synthetic Pathway

The synthesis of this compound can be conceptually divided into two main parts: the construction of the core 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetic acid and the subsequent coupling with the deuterated N,N-dipropylamine-d14.

The overall proposed synthetic scheme is illustrated below:

Caption: Proposed multi-step synthesis of this compound.

Data Presentation

The following table summarizes the key steps, reagents, and expected outcomes for the synthesis of this compound. Please note that yields and isotopic purity are estimated based on typical literature values for similar reactions due to the absence of specific data for this synthesis.

| Step | Reaction | Key Reagents | Expected Yield (%) | Expected Isotopic Purity (%) |

| 1 | Imidazo[1,2-a]pyridine formation | 5-chloro-2-aminopyridine, 2-bromo-1-(4-chlorophenyl)ethan-1-one | 85-95 | N/A |

| 2 | Mannich Reaction | Paraformaldehyde, Dimethylamine | 70-85 | N/A |

| 3 | Quaternization | Methyl Iodide | >95 | N/A |

| 4 | Cyanation | Sodium Cyanide | 80-90 | N/A |

| 5 | Hydrolysis | Strong Acid (e.g., HCl) | 75-85 | N/A |

| 6 | Amide Coupling | N,N-dipropylamine-d14, HATU, DIPEA | 80-95 | >98 |

Experimental Protocols

Synthesis of 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine

A mixture of 5-chloro-2-aminopyridine (1.0 eq) and 2-bromo-1-(4-chlorophenyl)ethan-1-one (1.05 eq) in ethanol is heated to reflux for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the title compound as a solid.

Synthesis of 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetic acid

This multi-step conversion from the imidazo[1,2-a]pyridine core involves a series of standard organic transformations:

-

Mannich Reaction: To a solution of 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine (1.0 eq) in a suitable solvent such as acetic acid, paraformaldehyde (1.5 eq) and dimethylamine (2.0 eq, as a solution in THF or as hydrochloride salt) are added. The mixture is heated to 60-70 °C for 12-18 hours. After cooling, the reaction is quenched with a basic aqueous solution and extracted with an organic solvent. The organic layer is dried and concentrated to yield the Mannich base.

-

Quaternization: The crude Mannich base is dissolved in a solvent like acetonitrile, and methyl iodide (1.5 eq) is added. The reaction is stirred at room temperature for 2-4 hours. The resulting quaternary ammonium salt precipitates and is collected by filtration.

-

Cyanation: The quaternary ammonium salt (1.0 eq) is treated with sodium cyanide (1.2 eq) in a polar aprotic solvent like DMF or DMSO at an elevated temperature (e.g., 80-100 °C) for 6-10 hours. The reaction mixture is then poured into water and the product is extracted.

-

Hydrolysis: The resulting acetonitrile derivative is hydrolyzed to the carboxylic acid by heating in the presence of a strong acid (e.g., 6M HCl) or base (e.g., 6M NaOH) followed by acidic workup.

Synthesis of this compound

To a solution of 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq) are added. The mixture is stirred at room temperature for 15-30 minutes. Subsequently, N,N-dipropylamine-d14 (1.2 eq) is added, and the reaction is stirred at room temperature for 12-24 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield this compound.

Mandatory Visualizations

Workflow for Amide Coupling and Purification

The following diagram illustrates the key steps in the final stage of the this compound synthesis.

Caption: Final amide coupling and purification workflow.

This technical guide provides a robust, albeit proposed, framework for the synthesis and isotopic labeling of this compound. Researchers and scientists can utilize this information as a foundation for their own experimental work in this area. It is recommended that all experimental procedures be conducted with appropriate safety precautions in a certified laboratory setting.

Alpidem-d14: A Technical Overview of its Physicochemical Properties and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physical and chemical properties of Alpidem-d14, a deuterated analog of the anxiolytic compound Alpidem. This document is intended for researchers, scientists, and professionals in drug development who require detailed information on this stable isotope-labeled standard for its use in analytical and research applications.

Core Physicochemical Properties

This compound is the deuterated form of Alpidem, an imidazopyridine anxiolytic. The incorporation of fourteen deuterium atoms results in a higher molecular weight compared to the parent compound, making it an ideal internal standard for mass spectrometry-based quantification of Alpidem.

Quantitative Data Summary

| Property | Value | Reference |

| Chemical Name | 6-Chloro-2-(4-chlorophenyl)-N,N-(dipropyl-d14)-imidazo[1,2-a]pyridine-3-acetamide | |

| CAS Number | 1189962-23-9 | |

| Molecular Formula | C₂₁H₉D₁₄Cl₂N₃O | |

| Molecular Weight | 418.42 g/mol | |

| Appearance | White Solid | [1] |

| Melting Point | 122-124°C | [1] |

| Solubility | Soluble in Chloroform | [1] |

| Storage Conditions | 2-8°C Refrigerator or -20°C Freezer | [1] |

For comparative purposes, key properties of the non-deuterated parent compound, Alpidem, are provided below.

| Property (Alpidem) | Value | Reference |

| Molecular Formula | C₂₁H₂₃Cl₂N₃O | [2][3] |

| Molecular Weight | 404.34 g/mol | [2][3] |

| Calculated LogP | 4.92 | [2] |

| Water Solubility | 0.02 mg/mL | [2] |

| Topological Polar Surface Area | 37.6 Ų | [2] |

Mechanism of Action and Signaling Pathways

As a deuterated analog, this compound is expected to exhibit the same pharmacological mechanisms as Alpidem. Alpidem's anxiolytic effects are mediated through a dual mechanism involving both central and peripheral benzodiazepine receptors.[2]

-

GABAᴀ Receptor Modulation : Alpidem acts as a positive allosteric modulator at the benzodiazepine binding site of the GABAᴀ receptor, enhancing the inhibitory effects of the neurotransmitter GABA.[3][4] It displays a degree of selectivity for GABAᴀ receptors containing the α1 subunit.[3][5]

-

Translocator Protein (TSPO) Interaction : Alpidem also binds with high affinity to the translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR).[3][6] This interaction is thought to contribute to its anxiolytic properties by stimulating the synthesis of neurosteroids, such as allopregnanolone, which are themselves positive modulators of the GABAᴀ receptor.[3]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are proprietary to the manufacturers. However, a general workflow for the characterization and analysis of such a small molecule standard is outlined below. The determination of Alpidem and its metabolites in biological matrices has been successfully achieved using column-switching high-performance liquid chromatography (HPLC) with fluorescence detection.[7]

General Experimental Workflow for Characterization

The identity and purity of a reference standard like this compound are typically confirmed through a series of analytical techniques.

-

Synthesis and Purification : The synthesis involves the incorporation of deuterium-labeled propyl groups. Purification is often achieved through crystallization or chromatographic techniques.

-

Structural Confirmation :

-

Mass Spectrometry (MS) : To confirm the molecular weight and isotopic enrichment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : To verify the molecular structure and the positions of the deuterium labels.

-

-

Purity Assessment :

-

High-Performance Liquid Chromatography (HPLC) : To determine the chemical purity by separating the main compound from any impurities.

-

Gas Chromatography (GC) : Can also be used for purity assessment, particularly for volatile impurities.

-

-

Physicochemical Property Determination :

-

Melting Point : Determined using a melting point apparatus. A narrow melting point range is indicative of high purity.

-

Solubility : Assessed by dissolving the compound in various solvents at known concentrations.

-

References

- 1. Альпидем-д14 | 1189962-23-9 [m.chemicalbook.com]

- 2. alpidem [drugcentral.org]

- 3. Alpidem - Wikipedia [en.wikipedia.org]

- 4. Reduction of reticulata neuronal activity by zolpidem and alpidem, two imidazopyridines with high affinity for type I benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of action of the hypnotic zolpidem in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Determination of alpidem, an imidazopyridine anxiolytic, and its metabolites by column-switching high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Alpidem vs. Alpidem-d14: A Technical Guide to Structural Differences and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural distinctions between the anxiolytic compound Alpidem and its deuterated isotopologue, Alpidem-d14. It includes a comparative summary of their core properties, a plausible detailed experimental protocol for the synthesis of this compound, and visualizations to elucidate the structural differences and synthetic workflow.

Core Structural Differences

Alpidem is an anxiolytic agent belonging to the imidazopyridine class of compounds. Its deuterated form, this compound, is structurally identical with the exception of the isotopic substitution of fourteen hydrogen atoms with deuterium. This substitution is specifically located on the two propyl groups of the N,N-dipropylacetamide side chain. The core imidazopyridine structure and the chlorophenyl substituents remain unaltered.

The primary rationale for such isotopic substitution in drug development is often to investigate or modify the drug's metabolic profile. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolic cleavage at the deuterated positions, a phenomenon known as the kinetic isotope effect. This can potentially lead to a longer half-life, altered metabolic pathways, and a different safety profile.

Quantitative Data Summary

The fundamental difference in mass between hydrogen and deuterium is reflected in the molecular weights of the two compounds.

| Property | Alpidem | This compound |

| Molecular Formula | C₂₁H₂₃Cl₂N₃O | C₂₁H₉D₁₄Cl₂N₃O |

| Molecular Weight | 404.33 g/mol [1] | 418.42 g/mol [2] |

| Isotopic Substitution | None | 14 Deuterium atoms on the N,N-dipropyl groups |

Visualization of Structural Differences

The following diagram illustrates the molecular structures of Alpidem and this compound, highlighting the positions of the fourteen deuterium atoms on the latter.

Caption: Molecular structures of Alpidem and this compound.

Experimental Protocols: Synthesis of this compound

Overall Reaction Scheme:

-

Synthesis of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetic acid.

-

Synthesis of N,N-di(propyl-d7)amine.

-

Amide coupling of the acetic acid derivative with the deuterated diamine to yield this compound.

Part 1: Synthesis of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetic acid

This intermediate can be prepared according to established literature procedures for imidazopyridine synthesis. A common route involves the reaction of a substituted 2-aminopyridine with a α-haloketone.

Part 2: Synthesis of N,N-di(propyl-d7)amine

This deuterated intermediate is key to the synthesis. It can be prepared by the reductive amination of propionaldehyde-d6 with propan-d7-amine or by the alkylation of propan-d7-amine with a deuterated propyl halide.

Materials:

-

Propionaldehyde-d6

-

Propan-d7-amine

-

Sodium triacetoxyborohydride-d1 (or a similar deuterated reducing agent)

-

Deuterated solvents (e.g., D₂O, CDCl₃)

Procedure:

-

To a solution of propan-d7-amine (1.0 eq) in a suitable deuterated solvent, add propionaldehyde-d6 (1.1 eq).

-

Stir the mixture at room temperature for 1-2 hours to form the corresponding imine.

-

Add sodium triacetoxyborohydride-d1 (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours.

-

Quench the reaction with D₂O and extract the product with an organic solvent.

-

Purify the resulting N,N-di(propyl-d7)amine by distillation or chromatography.

Part 3: Amide Coupling to Yield this compound

Materials:

-

2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetic acid

-

N,N-di(propyl-d7)amine

-

A coupling agent (e.g., HATU, HOBt/EDC)

-

A non-nucleophilic base (e.g., DIEA)

-

Anhydrous solvent (e.g., DMF, DCM)

Procedure:

-

Dissolve 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetic acid (1.0 eq) in the anhydrous solvent.

-

Add the coupling agent (1.1 eq) and the non-nucleophilic base (2.0 eq) to the solution.

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Add N,N-di(propyl-d7)amine (1.2 eq) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction and perform a standard aqueous workup.

-

Purify the crude product by column chromatography to obtain this compound.

Synthetic Workflow Visualization

The following diagram outlines the proposed synthetic workflow for this compound.

Caption: Proposed synthetic workflow for this compound.

References

An In-depth Technical Guide to the Mechanism of Action of Alpidem as a GABAa Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpidem, an imidazopyridine derivative, is a non-benzodiazepine anxiolytic that exerts its pharmacological effects through positive allosteric modulation of the γ-aminobutyric acid type A (GABAa) receptor. This document provides a comprehensive technical overview of Alpidem's mechanism of action, with a focus on its interaction with GABAa receptor subtypes. Detailed experimental protocols for radioligand binding assays, electrophysiological recordings, and in vivo behavioral assessments are provided to facilitate further research. Quantitative data on Alpidem's binding affinity and functional potency are summarized, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of Alpidem's molecular pharmacology.

Introduction: Alpidem and the GABAa Receptor

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS). Its effects are predominantly mediated by the GABAa receptor, a ligand-gated ion channel that, upon activation, conducts chloride ions across the neuronal membrane, leading to hyperpolarization and a reduction in neuronal excitability. The GABAa receptor is a pentameric structure composed of various subunit combinations, with the most common being two α, two β, and one γ subunit. This subunit heterogeneity gives rise to a multitude of receptor subtypes with distinct pharmacological and physiological properties.

Alpidem is classified as a non-benzodiazepine positive allosteric modulator (PAM) of the GABAa receptor.[1] Unlike the endogenous agonist GABA, which binds at the orthosteric site between the α and β subunits, Alpidem binds to an allosteric site, the benzodiazepine (BZD) binding site, located at the interface of the α and γ subunits. By binding to this site, Alpidem enhances the effect of GABA, increasing the frequency of channel opening and thus potentiating GABAergic inhibition.[2] Notably, Alpidem exhibits a preferential affinity for GABAa receptors containing the α1 subunit.[3] This selectivity is thought to underlie its anxiolytic effects with a reduced sedative and myorelaxant profile compared to classical benzodiazepines.

Molecular Mechanism of Action

Alpidem's primary mechanism of action is the positive allosteric modulation of GABAa receptors. This modulation is characterized by an increase in the affinity of GABA for its receptor and a subsequent enhancement of the GABA-induced chloride current.

Binding to the Benzodiazepine Site

Alpidem binds with high affinity to the benzodiazepine binding site on the GABAa receptor complex. This interaction is allosteric, meaning Alpidem does not directly activate the receptor but rather modulates the receptor's response to GABA. The binding of Alpidem induces a conformational change in the receptor that increases the affinity of the orthosteric binding site for GABA.

Subunit Selectivity

A key feature of Alpidem's pharmacological profile is its selectivity for GABAa receptors containing the α1 subunit.[3] It displays significantly lower affinity for receptors containing α2, α3, and α5 subunits. This selectivity is a departure from classical benzodiazepines like diazepam, which show broader affinity for multiple α subunits. The preference for α1-containing receptors is believed to be a major contributor to Alpidem's anxiolytic effects with a more favorable side-effect profile.

Potentiation of GABAergic Neurotransmission

By enhancing GABA's ability to bind to and activate the GABAa receptor, Alpidem increases the frequency of chloride channel opening. This leads to a greater influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and a more pronounced inhibitory postsynaptic potential (IPSP). The overall effect is a potentiation of GABAergic inhibition in the CNS.

Figure 1: Signaling pathway of Alpidem's modulation of the GABAa receptor.

Quantitative Data

The following tables summarize the available quantitative data for Alpidem's binding affinity and functional potency at various GABAa receptor subtypes.

Table 1: Alpidem Binding Affinities (Ki) for GABAa Receptor Subtypes

| Receptor Subtype | Ligand | Ki (nM) | Reference |

| ω1 (α1-containing) | [3H]-Alpidem | 1.5 (rat cerebral cortex) | [4] |

| ω1 (α1-containing) | [3H]-Alpidem | 1.67 (human brain) | [4] |

| ω3 (TSPO) | [3H]-Alpidem | 0.33 (human brain) | [4] |

| Benzodiazepine Site | Alpidem | 1 - 28 | [1] |

Note: The ω (omega) nomenclature is an older classification system where ω1 corresponds to receptors with high affinity for drugs like zolpidem and alpidem (primarily α1-containing), ω2 corresponds to receptors with lower affinity for these drugs, and ω3 refers to the translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor.

Table 2: Comparative Binding Affinities of GABAa Receptor Modulators

| Compound | Receptor Subtype | Ki (nM) |

| Alpidem | α1β2γ2 | ~20 |

| α2β2γ2 | ~400 | |

| α3β2γ2 | ~400 | |

| α5β2γ2 | >5000 | |

| Zolpidem | α1β2γ2 | 20 |

| α2β1γ2 | 400 | |

| α3β1γ2 | 400 | |

| α5β3γ2 | >5000 | |

| Diazepam | α1β3γ2 | 1.53 |

Data for Alpidem and Zolpidem are based on similar imidazopyridine compounds and may vary slightly between studies. Diazepam data is provided for comparison.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of Alpidem.

Radioligand Binding Assay (Displacement Method)

This protocol describes a competitive binding assay to determine the affinity of Alpidem for the benzodiazepine binding site on GABAa receptors using [3H]-flumazenil as the radioligand.

Objective: To determine the inhibitory constant (Ki) of Alpidem for the benzodiazepine binding site.

Materials:

-

Rat cortical membranes (source of GABAa receptors)

-

[3H]-flumazenil (radioligand)

-

Alpidem (test compound)

-

Diazepam or Flunitrazepam (for non-specific binding determination)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Bovine Serum Albumin (BSA)

-

Polyethylenimine (PEI)

-

Glass fiber filters

-

Scintillation vials and cocktail

-

Filtration manifold

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize rat cerebral cortices in ice-cold Tris-HCl buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in fresh buffer and repeat the centrifugation step.

-

The final pellet, containing the membrane fraction rich in GABAa receptors, is resuspended in buffer and the protein concentration is determined using a standard assay (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well in a final volume of 250 µL:

-

150 µL of rat cortical membrane preparation (50-100 µg of protein).

-

50 µL of various concentrations of Alpidem (e.g., 0.1 nM to 10 µM).

-

For total binding, add 50 µL of buffer instead of Alpidem.

-

For non-specific binding, add 50 µL of a high concentration of a competing ligand (e.g., 10 µM Diazepam).

-

50 µL of [3H]-flumazenil (at a concentration close to its Kd, typically 1-2 nM).

-

-

Incubate the plate at 4°C for 60-90 minutes to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester.

-

Wash the filters three times with ice-cold Tris-HCl buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the Alpidem concentration.

-

Determine the IC50 value (the concentration of Alpidem that inhibits 50% of the specific binding of [3H]-flumazenil) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 2: Experimental workflow for the radioligand binding assay.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the use of the whole-cell patch-clamp technique to measure the effect of Alpidem on GABA-evoked currents in cultured neurons or brain slices.

Objective: To quantify the potentiation of GABA-induced chloride currents by Alpidem.

Materials:

-

Cultured neurons (e.g., hippocampal or cortical neurons) or acute brain slices.

-

External recording solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).

-

Internal pipette solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2).

-

GABA

-

Alpidem

-

Patch-clamp amplifier and data acquisition system

-

Microscope with micromanipulators

-

Perfusion system

Procedure:

-

Cell/Slice Preparation:

-

Prepare cultured neurons on coverslips or obtain acute brain slices from rodents.

-

Place the preparation in the recording chamber on the microscope stage and continuously perfuse with external solution.

-

-

Patch-Clamp Recording:

-

Pull glass micropipettes to a resistance of 3-5 MΩ and fill with the internal solution.

-

Under visual guidance, approach a neuron with the micropipette and form a high-resistance seal (>1 GΩ) with the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Voltage-clamp the neuron at a holding potential of -60 mV.

-

-

Drug Application:

-

Establish a stable baseline recording of GABA-evoked currents by applying a submaximal concentration of GABA (e.g., EC10-EC20) for a short duration (e.g., 2-5 seconds) at regular intervals.

-

Co-apply Alpidem at various concentrations with the same concentration of GABA.

-

Wash out Alpidem and ensure the GABA-evoked current returns to baseline.

-

-

Data Acquisition and Analysis:

-

Record the current responses throughout the experiment.

-

Measure the peak amplitude of the GABA-evoked currents in the absence and presence of Alpidem.

-

Calculate the potentiation of the GABA current by Alpidem as a percentage increase over the control GABA response.

-

Construct a concentration-response curve for Alpidem and determine its EC50 value (the concentration that produces 50% of the maximal potentiation).

-

References

- 1. Zolpidem Activation of Alpha 1-Containing GABAA Receptors Selectively Inhibits High Frequency Action Potential Firing of Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Voltage-clamp evidence of GABAA receptor subunit-specific effects: pharmacodynamic fingerprint of chlornordiazepam, the major active metabolite of mexazolam, as compared to alprazolam, bromazepam, and zolpidem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]

- 4. researchgate.net [researchgate.net]

Preclinical Pharmacokinetics and Metabolism of Alpidem: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpidem is an anxiolytic agent belonging to the imidazopyridine class of compounds. While its clinical use was short-lived due to concerns of hepatotoxicity, its unique pharmacological profile and metabolic fate remain of interest to researchers in drug development and toxicology. This technical guide provides an in-depth overview of the preclinical pharmacokinetics and metabolism of Alpidem, with a focus on studies conducted in rats. The information is presented to be a valuable resource for scientists investigating drug metabolism, pharmacokinetics, and the safety assessment of novel chemical entities.

Pharmacokinetics

Preclinical studies, primarily in Sprague-Dawley rats, have characterized the absorption, distribution, metabolism, and excretion (ADME) profile of Alpidem.

Absorption

Following oral administration in rats, Alpidem is well absorbed. However, it undergoes a significant first-pass effect, resulting in a low absolute bioavailability of approximately 13%.[1]

Distribution

Autoradiography studies with radiolabeled Alpidem ([14C]Alpidem) in rats have demonstrated that the compound is preferentially localized in lipid-rich tissues.[1] This includes significant penetration into the central nervous system (CNS), a key characteristic for an anxiolytic agent. Cerebral levels of Alpidem have been observed to be 2.5 to 4 times greater than corresponding plasma levels.[1]

Metabolism

Alpidem is extensively metabolized in rats through three primary pathways:

-

Aromatic oxidation: Hydroxylation of the imidazopyridine ring.[2]

-

N-dealkylation: Removal of one or both of the N-propyl groups from the amide side chain.[2][3]

-

Aliphatic oxidation: Oxidation of the substituted amide side chains.[2]

These metabolic transformations are primarily mediated by the cytochrome P450 (CYP450) family of enzymes.[3][4] While the specific isoenzymes responsible for Alpidem metabolism have not been definitively elucidated in the available literature, studies on similar compounds suggest the involvement of CYP3A4, CYP2C9, CYP2D6, and CYP1A2.[5][6] Three pharmacologically active metabolites have been detected in the plasma of rats.[1]

Excretion

The primary route of excretion for Alpidem and its metabolites in rats is through the feces, accounting for over 80% of the administered dose over a six-day period.[1] Biliary excretion is a major contributor to this fecal elimination, with approximately 74% of the dose being excreted in the bile within 7 hours of administration.[1]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Alpidem in Sprague-Dawley rats.

Table 1: Pharmacokinetic Parameters of Alpidem in Sprague-Dawley Rats

| Parameter | Value | Route of Administration | Reference |

| Absolute Bioavailability | 13% | Oral | [1] |

| Volume of Distribution (Vd) | 5 L/kg | Intravenous | [1] |

| Clearance (Cl) | 2.2 L/h/kg | Intravenous | [1] |

| Terminal Half-life (t1/2β) | 1.2 - 1.7 h | Intravenous | [1] |

Table 2: Tissue Distribution of [14C]Alpidem-Derived Radioactivity in Rats (5 minutes post-administration)

| Tissue | Percentage of Cerebral Radioactivity | Route of Administration | Reference |

| Brain | 94% | Intravenous | [1] |

| Brain | 63% | Oral | [1] |

Note: Data for the pharmacokinetic parameters of individual metabolites are not sufficiently detailed in the reviewed literature to be presented in a separate table.

Experimental Protocols

Animal Models

The majority of preclinical pharmacokinetic and metabolism studies of Alpidem have been conducted in male Sprague-Dawley rats.[1]

Dosing and Administration

For pharmacokinetic studies, Alpidem has been administered both intravenously (i.v.) and orally (p.o.). A common dosage used in these studies is 3 mg/kg.[1] For oral administration, the vehicle used is often an aqueous solution, though specific formulations are not always detailed.[7][8]

Analytical Methods

A validated HPLC method is crucial for the quantification of Alpidem and its metabolites in biological matrices. While specific parameters for Alpidem analysis were not fully detailed in the reviewed literature, a general approach based on methods for similar compounds would involve:

-

Extraction: Protein precipitation or liquid-liquid extraction from plasma samples.[9][10]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[9][10]

-

Detection: UV detection at a wavelength determined by the absorbance maximum of Alpidem.[9][10]

QWBA with [14C]Alpidem has been used to visualize the distribution of the drug and its metabolites throughout the body. The general procedure involves:

-

Administration of [14C]Alpidem to rats.[11]

-

At selected time points, the animals are euthanized and frozen in a mixture of hexane and solid carbon dioxide.[11]

-

The frozen animals are embedded in a carboxymethylcellulose gel.[11]

-

Sagittal sections of the whole body are cut using a cryomicrotome.[11]

-

The sections are then exposed to a phosphor imaging plate.[11]

-

The imaging plates are scanned, and the distribution of radioactivity is quantified using appropriate software.[11]

Visualizations

Metabolic Pathway of Alpidem

Caption: Proposed metabolic pathways of Alpidem in rats.

Experimental Workflow for Preclinical Pharmacokinetic Studies

Caption: General workflow for preclinical pharmacokinetic studies of Alpidem.

Conclusion

The preclinical data on Alpidem in rats indicate that it is a well-absorbed but highly metabolized compound with significant first-pass metabolism. Its lipophilic nature allows for excellent penetration into the central nervous system. The primary routes of metabolism involve oxidation and dealkylation, leading to the formation of active metabolites. Excretion is predominantly through the feces via biliary elimination. The information compiled in this guide provides a comprehensive overview for researchers and scientists involved in the study of drug metabolism and pharmacokinetics. The detailed methodologies and tabulated data serve as a valuable reference for designing and interpreting preclinical studies of novel compounds.

References

- 1. The disposition and pharmacokinetics of alpidem, a new anxiolytic, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A preliminary metabolic study of alpidem in rat and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Zolpidem metabolism in vitro: responsible cytochromes, chemical inhibitors, and in vivo correlations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolism and effect of para-toluene-sulfonamide on rat liver microsomal cytochrome P450 from in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 8. iiste.org [iiste.org]

- 9. researchgate.net [researchgate.net]

- 10. Development and validation of RP-HPLC-UV method for the determination of Glipizide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitative Whole-body Autoradiography (QWBA) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

Alpidem: A Technical Review of its Development, Anxiolytic Promise, and Market Withdrawal Due to Hepatotoxicity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpidem, an imidazopyridine derivative, emerged in the late 1980s as a novel anxiolytic agent with a promising pharmacological profile. As a non-benzodiazepine, it demonstrated comparable efficacy to established benzodiazepines in treating anxiety disorders but with a reduced sedative effect. This apparent advantage positioned Alpidem as a significant therapeutic advancement. However, its clinical use was short-lived. Post-marketing surveillance in France, where it was first introduced, revealed rare but severe cases of hepatotoxicity, leading to its withdrawal from the market. This in-depth technical guide provides a comprehensive historical and scientific overview of Alpidem's development, from its preclinical and clinical evaluation to the toxicological findings that precipitated its discontinuation. The document details its mechanism of action, summarizes quantitative data from key clinical trials, and elucidates the proposed mechanisms of its liver toxicity, offering valuable insights for researchers and professionals in drug development and pharmacovigilance.

Introduction: The Quest for a Safer Anxiolytic

The development of Alpidem was driven by the clinical need for anxiolytic drugs with improved safety profiles compared to the benzodiazepines, which were associated with sedation, dependence, and withdrawal symptoms. Alpidem, with its unique imidazopyridine structure, showed promise in preclinical studies by exhibiting anxiolytic effects with less sedation than traditional benzodiazepines.[1] It was developed by Synthélabo and was introduced to the French market in 1991 under the brand name Ananxyl for the treatment of anxiety disorders.[2]

Mechanism of Action: A Tale of Two Receptors

Alpidem's anxiolytic effects are primarily mediated through its interaction with the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[3] Unlike benzodiazepines, which bind non-selectively to various GABA-A receptor subtypes, Alpidem exhibits some selectivity, particularly for the α1-subunit.[3][4] This selectivity was thought to contribute to its reduced sedative and myorelaxant properties compared to non-selective benzodiazepines.[1]

In addition to its action on the central benzodiazepine receptor, Alpidem also binds with high affinity to the peripheral benzodiazepine receptor (PBR), now known as the translocator protein (TSPO).[5][6] While the exact role of TSPO in the anxiolytic effects of Alpidem is not fully elucidated, this interaction would later become a key focus in understanding its hepatotoxicity.

Preclinical Development: Early Promise

Pharmacological and behavioral studies in animal models provided the initial evidence for Alpidem's potential as an anxiolytic with a favorable side-effect profile.

Experimental Protocols for Preclinical Behavioral Studies

While the complete, detailed protocols for the original preclinical studies are not publicly available, the methodologies were based on established animal models of anxiety and sedation. A general outline of these protocols is as follows:

-

Marble-Burying Test (Anxiety Model):

-

Mice are individually placed in a cage containing a layer of bedding and a number of marbles.

-

The number of marbles buried by the mouse within a specific time period is counted.

-

Anxiolytic drugs typically reduce the number of marbles buried.

-

Alpidem was tested at various doses and compared to a vehicle control and a positive control (e.g., a benzodiazepine).

-

-

Punished Drinking Test (Anxiety Model):

-

Rats are water-deprived and then placed in a chamber where they can drink from a spout.

-

After a period of normal drinking, a mild electric shock is delivered through the spout for every certain number of licks.

-

The number of shocks the animal is willing to take to drink is measured.

-

Anxiolytic drugs increase the number of shocks accepted.

-

Alpidem's effect on punished drinking was compared to control groups.

-

-

Rotarod Test (Motor Coordination/Sedation Model):

-

Mice or rats are placed on a rotating rod.

-

The time the animal is able to stay on the rod before falling is recorded.

-

Sedative drugs decrease the time spent on the rotarod.

-

This test was used to assess the sedative potential of Alpidem at doses that produced anxiolytic effects.

-

Summary of Preclinical Findings

In these models, Alpidem demonstrated anxiolytic activity.[1] Notably, it produced these effects at doses that caused significantly less motor impairment (sedation and ataxia) compared to benzodiazepines.[1] The effects of Alpidem in these behavioral tests were antagonized by flumazenil, confirming its action via the benzodiazepine binding site of the GABA-A receptor.[1]

Clinical Development: Efficacy in Humans

Alpidem underwent a series of clinical trials in Europe to evaluate its efficacy and safety in patients with anxiety disorders.[2]

Key Clinical Trial Protocols

The following provides a generalized protocol for the double-blind, placebo-controlled trials conducted for generalized anxiety disorder (GAD), based on published literature.

-

Study Design: Randomized, double-blind, parallel-group, placebo-controlled.

-

Patient Population: Outpatients diagnosed with GAD or adjustment disorder with anxious mood, typically with a baseline Hamilton Anxiety Rating Scale (HAM-A) score of 18 or higher.[7][8] A placebo run-in period was often used to exclude placebo responders.[7]

-

Intervention: Alpidem administered orally, typically at a daily dose of 150 mg divided into three doses (50 mg t.i.d.).[7]

-

Duration: The treatment period was generally 3 weeks.[7]

-

Primary Efficacy Endpoints: The primary measure of efficacy was the change from baseline in the total score of the Hamilton Anxiety Rating Scale (HAM-A).[7]

-

Secondary Efficacy Endpoints: Other assessments included the State-Trait Anxiety Inventory (STAI), a Visual Analogue Scale (VAS) for anxiety, and the Clinical Global Impression (CGI) scale.[7]

-

Safety Assessments: Adverse events were recorded at each visit. Psychomotor performance was often assessed using tests like the Digit Symbol Substitution Test (DSST).[7][9]

Quantitative Data from Clinical Trials

The following tables summarize the key efficacy and safety findings from published clinical trials.

Table 1: Efficacy of Alpidem in Generalized Anxiety Disorder (3-Week Treatment)

| Outcome Measure | Alpidem (150 mg/day) vs. Placebo | p-value | Reference |

| Hamilton Anxiety Rating Scale (HRSA) - Total Score | Significantly more effective than placebo | p = 0.007 | [7] |

| HRSA - Psychic Symptoms | Significantly more effective than placebo | p = 0.0040 | [7] |

| HRSA - Somatic Symptoms | Significantly more effective than placebo | p = 0.0002 | [7] |

| State-Trait Anxiety Inventory (STAI-X1) | Significantly more effective than placebo | p = 0.0001 | [7] |

| Visual Analogue Scale (VAS) | Significantly more effective than placebo | p = 0.0003 | [7] |

| Clinical Global Impression (CGI) - Efficacy Index | Significantly better than placebo after Day 7 | p < 0.03 | [7] |

| Anxiolytic Efficacy in Elderly Patients | Significantly superior to placebo on all scales | p < 0.01 | [9] |

| Anxiety in Schizophrenic In-patients (HRSA) | Significantly more effective than placebo | p < 0.0001 | [8] |

Table 2: Safety and Tolerability of Alpidem

| Adverse Event Profile | Findings | Reference |

| Common Adverse Events | Side effects were reported to be negligible in both Alpidem and placebo groups in several studies. | [7][8] |

| Sedative Effects | A review of European studies reported dose-related sedative effects in 6-7% of cases. | [10] |

| Psychomotor Performance | No significant impairment compared to placebo; some studies suggested an improvement. | [7][9] |

| Withdrawal Symptoms | A long-term study indicated no withdrawal or rebound phenomena after abrupt discontinuation. | [10] |

Market Withdrawal: The Emergence of Hepatotoxicity

Despite its promising clinical profile, the post-marketing experience with Alpidem in France revealed a rare but serious adverse effect: severe hepatotoxicity. Case reports of acute hepatitis, some leading to fulminant hepatic failure and death, began to emerge shortly after its launch. This led to a re-evaluation of its safety and its eventual withdrawal from the market in 1994.

Proposed Mechanism of Hepatotoxicity

The liver toxicity of Alpidem is thought to be idiosyncratic and multifactorial, with evidence pointing towards a combination of metabolic activation and mitochondrial injury.

-

Metabolic Activation: Alpidem is metabolized by cytochrome P450 enzymes, potentially forming a reactive epoxide intermediate.[11] This reactive metabolite can deplete cellular glutathione, a key antioxidant, and form adducts with cellular proteins, leading to cellular stress and damage.[12] The induction of CYP1A enzymes was shown to increase the depletion of glutathione in in vitro studies.[12]

-

Mitochondrial Injury: Alpidem's high affinity for the translocator protein (TSPO), which is abundant in the mitochondria of liver cells, is a critical factor.[5][12] At low concentrations, Alpidem was shown to accelerate the calcium-induced opening of the mitochondrial permeability transition pore (mPTP).[12] Persistent opening of the mPTP disrupts the mitochondrial membrane potential, uncouples oxidative phosphorylation, and can lead to the release of pro-apoptotic factors, ultimately causing cell death.[12][13]

Comparison with Zolpidem

The structurally related imidazopyridine, zolpidem, which is not known to be hepatotoxic, provided a valuable comparator for investigating Alpidem's liver toxicity. In vitro studies demonstrated that zolpidem, unlike Alpidem, does not induce the mitochondrial permeability transition and causes significantly less glutathione depletion.[12] This difference is attributed to zolpidem's lower affinity for the translocator protein and potentially a different metabolic profile that does not generate the same reactive intermediates.[12]

Conclusion: Lessons Learned from Alpidem

The story of Alpidem serves as a critical case study in drug development and pharmacovigilance. It highlights the potential for rare but severe adverse drug reactions to emerge only after a drug is introduced to a larger and more diverse patient population. The preclinical and clinical development of Alpidem suggested a favorable risk-benefit profile, with clear efficacy as an anxiolytic and a reduced incidence of the common side effects associated with benzodiazepines.

However, the post-marketing discovery of severe hepatotoxicity underscored the limitations of pre-market safety assessments in detecting idiosyncratic toxicities. The investigation into Alpidem's liver toxicity has provided valuable insights into the mechanisms of drug-induced liver injury, particularly the interplay between metabolic activation and mitochondrial dysfunction. For researchers and drug development professionals, the case of Alpidem reinforces the importance of robust post-marketing surveillance and the continued investigation of the molecular mechanisms underlying adverse drug reactions to ensure patient safety.

References

- 1. Pharmacological and behavioral profile of alpidem as an anxiolytic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical studies with the new anxiolytic alpidem in anxious patients: an overview of the European experiences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of action of the hypnotic zolpidem in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The selectivity of zolpidem and alpidem for the α 1-subunit of the GABAA receptor | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Alpidem, a novel anxiolytic drug. A double-blind, placebo-controlled study in anxious outpatients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Double blind, controlled study of the efficacy and safety of alpidem in the treatment of anxiety in schizophrenic in-patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of alpidem in anxious elderly outpatients: a double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. On the therapeutic action of alpidem in anxiety disorders: an overview of the European data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.innovareacademics.in [journals.innovareacademics.in]

- 12. Toxicity of alpidem, a peripheral benzodiazepine receptor ligand, but not zolpidem, in rat hepatocytes: role of mitochondrial permeability transition and metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. DSpace [kuscholarworks.ku.edu]

Alpidem-d14: A Technical Guide to its Certificate of Analysis and Purity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the certificate of analysis and purity determination for Alpidem-d14. This compound is the deuterated form of Alpidem, an anxiolytic agent that acts as a positive allosteric modulator of the GABA-A receptor. This guide details the analytical methodologies used to ensure the quality, identity, and purity of this isotopically labeled compound, crucial for its use as an internal standard in pharmacokinetic and metabolic studies.

Certificate of Analysis: this compound

A Certificate of Analysis (CoA) for a deuterated standard like this compound is a critical document that provides quantitative data on its identity, purity, and isotopic enrichment. Below is a representative CoA, summarizing the key analytical parameters.

Table 1: Representative Certificate of Analysis for this compound

| Parameter | Specification | Result | Method |

| Identity | Conforms to structure | Conforms | ¹H-NMR, ¹³C-NMR, MS |

| Chemical Purity (UPLC) | ≥ 98.0% | 99.5% | UPLC-UV |

| Isotopic Purity | ≥ 98 atom % D | 99.2 atom % D | Mass Spectrometry |

| Molecular Formula | C₂₁H₉D₁₄Cl₂N₃O | C₂₁H₉D₁₄Cl₂N₃O | - |

| Molecular Weight | 418.42 g/mol | 418.42 g/mol | - |

| Appearance | White to off-white solid | Conforms | Visual Inspection |

| Solubility | Soluble in DMSO, Methanol | Conforms | Visual Inspection |

| CAS Number | 1189962-23-9 | 1189962-23-9 | - |

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of this compound's purity and identity. The following sections describe the key experimental protocols typically employed.

Chemical Purity Determination by UPLC-UV

Ultra-Performance Liquid Chromatography (UPLC) coupled with a UV detector is a high-resolution technique used to determine the chemical purity of a substance by separating it from any non-isotopically labeled impurities.

Table 2: UPLC Method Parameters for this compound Purity Analysis

| Parameter | Condition |

| Instrument | Waters ACQUITY UPLC System with PDA Detector or equivalent |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 5 minutes, hold at 90% B for 1 minute, return to 10% B and re-equilibrate |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 1 µL |

| Detection | UV at 254 nm |

| Sample Preparation | 1 mg/mL solution in Methanol |

Identity Confirmation by NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are fundamental for confirming the chemical structure and molecular weight of this compound.

-

¹H-NMR (Proton NMR): This technique confirms the structure by analyzing the chemical environment of the hydrogen atoms. In this compound, the absence of signals at positions where deuterium has been incorporated, compared to the spectrum of unlabeled Alpidem, confirms the isotopic labeling.

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate mass of the molecule, confirming its elemental composition. The observed mass should correspond to the calculated mass of the deuterated compound (C₂₁H₉D₁₄Cl₂N₃O).

Isotopic Purity Assessment by Mass Spectrometry

The isotopic purity, or the percentage of deuterium incorporation, is a critical parameter for a deuterated standard. It is determined by analyzing the isotopic distribution of the molecular ion in the mass spectrum.

Methodology:

-

Sample Infusion: A dilute solution of this compound is directly infused into a high-resolution mass spectrometer.

-

Data Acquisition: The mass spectrum is acquired in the region of the molecular ion.

-

Isotopic Distribution Analysis: The relative intensities of the ion corresponding to this compound and any ions corresponding to incompletely deuterated species are measured.

-

Calculation: The isotopic purity is calculated as the percentage of the desired deuterated species relative to all isotopic variants of the molecule.

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of the mechanism of action and analytical workflows provide a clearer understanding of the scientific context and processes.

The diagram above illustrates the mechanism of action of Alpidem. Gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, binds to the GABA-A receptor, causing its associated chloride channel to open.[1][2] The resulting influx of chloride ions leads to hyperpolarization of the neuron, making it less likely to fire an action potential.[1][2] Alpidem, as a positive allosteric modulator, binds to a different site on the receptor (the benzodiazepine site) and enhances the effect of GABA, leading to increased chloride influx and a stronger inhibitory signal.[1][2]

References

Commercially available sources of Alpidem-d14 for research

This guide provides an in-depth overview of commercially available Alpidem-d14, a deuterated analog of Alpidem, for use in research settings. It is intended for researchers, scientists, and drug development professionals, offering detailed information on sourcing, technical specifications, and relevant experimental applications.

Commercial Availability and Specifications

This compound is available from several chemical suppliers catering to the research community. It is primarily used as an internal standard in quantitative mass spectrometry-based analyses due to its mass shift relative to the parent compound, Alpidem. Below is a summary of suppliers and the typical product specifications.

Table 1: Commercial Suppliers of this compound

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Notes |

| MedChemExpress | 1189962-23-9 | C₂₁H₉D₁₄Cl₂N₃O | 418.42 | For research use only; not for human use.[1] |

| Pharmaffiliates | 1189962-23-9 | C₂₁H₉D₁₄Cl₂N₃O | 418.42 | Sells highly pure this compound. |

| Clearsynth | 1189962-23-9 | Not specified | Not specified | Intended solely for research purposes.[2] |

Table 2: Technical Data for this compound

| Parameter | Specification | Source |

| Purity | ≥98% (Typically by HPLC) | [3] |

| Isotopic Enrichment | Not explicitly stated by suppliers, but high enrichment is standard for such reagents. | |

| Formulation | Typically supplied as a solid powder. | [3] |

| Storage | Store at -20°C for long-term stability. | General recommendation for deuterated standards. |

| Solubility | Soluble in organic solvents such as DMSO and Dimethyl Formamide. | General chemical properties. |

Mechanism of Action and Signaling

Alpidem is an anxiolytic agent from the imidazopyridine class. Unlike traditional benzodiazepines, it exhibits a unique pharmacological profile. It acts as a positive allosteric modulator at the gamma-aminobutyric acid (GABA) type A receptor, specifically showing high affinity for the α1 subunit.[4] This interaction enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to its anxiolytic effects.[4][5] Additionally, Alpidem has been identified as a selective ligand for the Translocator Protein 18 kDa (TSPO), previously known as the peripheral benzodiazepine receptor, which is located on the outer mitochondrial membrane and is involved in processes like steroid synthesis.[6]

Figure 1. Simplified signaling pathway for Alpidem.

Experimental Protocols

Deuterated standards like this compound are critical for quantitative analysis using mass spectrometry, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following is a generalized protocol for the use of this compound as an internal standard for quantifying Alpidem in a biological matrix (e.g., plasma).

Protocol: Quantification of Alpidem in Plasma using LC-MS/MS

1. Materials and Reagents:

-

This compound (Internal Standard, IS)

-

Alpidem (Analyte standard)

-

Blank plasma

-

Acetonitrile (ACN) with 0.1% formic acid (Protein Precipitation Solution)

-

Methanol (for stock solutions)

-

HPLC-grade water with 0.1% formic acid (Mobile Phase A)

-

HPLC-grade ACN with 0.1% formic acid (Mobile Phase B)

2. Preparation of Stock and Working Solutions:

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve Alpidem in methanol.

-

IS Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution in a 50:50 ACN:water mixture to create calibration standards. Prepare a working solution of the IS at an appropriate concentration (e.g., 100 ng/mL).

3. Sample Preparation (Protein Precipitation):

-

Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

-

Add 10 µL of the IS working solution to all tubes (except blank matrix).

-

Add 150 µL of ice-cold Protein Precipitation Solution (ACN with 0.1% formic acid).

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to an HPLC vial for analysis.

4. LC-MS/MS Analysis:

-

LC System: Agilent HP 1100 chromatograph or equivalent.[7]

-

Column: A suitable C18 reversed-phase column (e.g., Luna Max RP).[7]

-

Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B.

-

Mass Spectrometer: LCT Premier Micromass spectrometer or equivalent triple quadrupole instrument.[7]

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for both Alpidem and this compound.

5. Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the IS peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of Alpidem in the unknown samples by interpolating their peak area ratios from the calibration curve.

Figure 2. General workflow for quantification using an internal standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. clearsynth.com [clearsynth.com]

- 3. ALPIDEM manufacturers and suppliers - chemicalbook [m.chemicalbook.com]

- 4. Alpidem | 82626-01-5 | FA17325 | Biosynth [biosynth.com]

- 5. Pharmacological and behavioral profile of alpidem as an anxiolytic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

Methodological & Application

Application Note: High-Throughput Quantitative Analysis of Alpidem in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Abstract

This application note describes a sensitive, selective, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Alpidem in human plasma. The method utilizes Alpidem-d14 as a stable isotope-labeled internal standard to ensure accuracy and precision. Sample preparation is performed using a straightforward liquid-liquid extraction (LLE) protocol. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, enabling a short run time. The mass spectrometric detection is carried out using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and forensic toxicology applications.

Introduction

Alpidem is a non-benzodiazepine anxiolytic agent belonging to the imidazopyridine class of drugs.[1][2] It was previously marketed for the treatment of anxiety disorders but was withdrawn due to concerns about hepatotoxicity.[2] Despite its withdrawal from the market, the need for a reliable and sensitive method for the quantification of Alpidem in biological matrices remains for forensic investigations and research purposes. LC-MS/MS has become the gold standard for the quantitative analysis of drugs in biological fluids due to its high sensitivity, specificity, and speed.[3] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the results.[4][5]

This application note provides a detailed protocol for the development and validation of an LC-MS/MS method for the quantification of Alpidem in human plasma using this compound as an internal standard.

Experimental

Materials and Reagents

-

Alpidem and this compound reference standards were obtained from a certified supplier.

-

HPLC-grade methanol, acetonitrile, and methyl tert-butyl ether (MTBE) were purchased from a reputable chemical supplier.

-

Formic acid (LC-MS grade) was also sourced from a reputable supplier.

-

Human plasma was obtained from a commercial blood bank.

Instrumentation

-

A high-performance liquid chromatography (HPLC) system capable of gradient elution.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard Solutions

Stock solutions of Alpidem and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solutions with a methanol/water (50:50, v/v) mixture. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions.

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the this compound internal standard working solution (e.g., 100 ng/mL).

-

Add 50 µL of 0.1 M sodium hydroxide solution to basify the sample.

-

Add 500 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.

-

Vortex the mixture for 2 minutes.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 90% mobile phase A, 10% mobile phase B).

-

Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography

| Parameter | Condition |

| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 10% B to 90% B in 3 min, hold at 90% B for 1 min, return to 10% B in 0.1 min, and re-equilibrate for 0.9 min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Alpidem | 404.1 | 126.1 | 35 |

| 404.1 | 291.1 | 25 | |

| This compound | 418.2 | 140.1 | 35 |

| 418.2 | 291.1 | 25 |

Note: The molecular formula of Alpidem is C21H23Cl2N3O, with a monoisotopic mass of 403.1218 Da. The precursor ion [M+H]+ is therefore approximately 404.1 m/z. The molecular formula of this compound is C21H9D14Cl2N3O, with a monoisotopic mass of 417.2096 Da. The precursor ion [M+H]+ is therefore approximately 418.2 m/z. The product ions are based on typical fragmentation patterns of similar compounds and would need to be confirmed experimentally.

Results and Discussion

This LC-MS/MS method provides a rapid and robust means for the quantification of Alpidem in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision by compensating for any variability during the sample preparation and analysis. The LLE sample preparation is simple and effective in removing matrix interferences. The chromatographic conditions allow for a short run time, making the method suitable for high-throughput analysis. The MRM transitions are specific to Alpidem and this compound, minimizing the risk of interference from other compounds.

Data Presentation

The quantitative data from a method validation study should be summarized in tables for clarity.

Table 1: LC-MS/MS Method Parameters (This table is a duplication of the information in the "LC-MS/MS Method" section for consolidated presentation)

| Parameter | Value |

| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 10% B to 90% B in 3 min, hold at 90% B for 1 min, return to 10% B in 0.1 min, and re-equilibrate for 0.9 min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Ionization Mode | ESI Positive |

| Alpidem MRM 1 | 404.1 -> 126.1 (CE: 35 eV) |

| Alpidem MRM 2 | 404.1 -> 291.1 (CE: 25 eV) |

| This compound MRM 1 | 418.2 -> 140.1 (CE: 35 eV) |

| This compound MRM 2 | 418.2 -> 291.1 (CE: 25 eV) |

Table 2: Method Validation - Quantitative Performance (Hypothetical Data)

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Precision (%CV) | < 15% |

| Accuracy (%Bias) | ± 15% |

| Recovery | 85 - 95% |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of Alpidem.

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput solution for the quantitative analysis of Alpidem in human plasma. The use of a deuterated internal standard, a simple and efficient sample preparation protocol, and a rapid chromatographic separation make this method well-suited for various applications in clinical and forensic toxicology, as well as in pharmacokinetic research. The method should be fully validated according to regulatory guidelines before implementation for routine analysis.

References

- 1. lcms.cz [lcms.cz]

- 2. Alpidem - Wikipedia [en.wikipedia.org]

- 3. Qualitative analysis of 7- and 8-hydroxyzolpidem and discovery of novel zolpidem metabolites in postmortem urine using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. texilajournal.com [texilajournal.com]

Application Note: Quantitative Determination of Alpidem in Human Plasma by LC-MS/MS with a Deuterated Internal Standard

Introduction